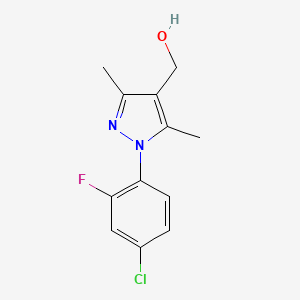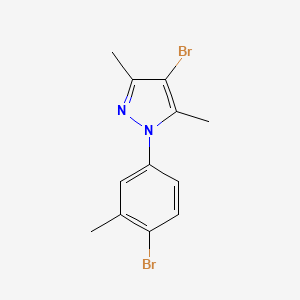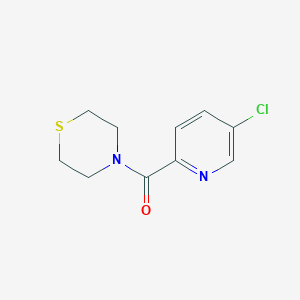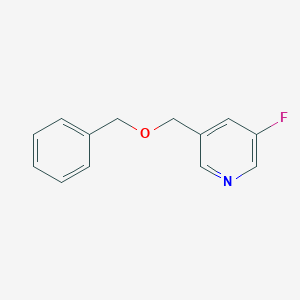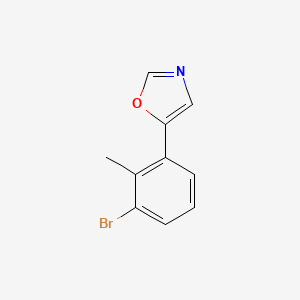
4-fluoro-3-(oxazol-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-(oxazol-5-yl)benzonitrile is a chemical compound with the molecular formula C10H5FN2O . It has a molecular weight of 188.16 . This compound is used in various fields of research and development .
Molecular Structure Analysis
The molecular structure of 4-fluoro-3-(oxazol-5-yl)benzonitrile consists of a benzene ring substituted with a fluorine atom and an oxazole ring . The oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis
4-fluoro-3-(oxazol-5-yl)benzonitrile has a molecular weight of 188.16 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
a. Anticancer Properties: FOB derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. The fluorine substitution enhances their bioactivity, making them attractive candidates for further drug development .
b. Antimicrobial Activity: FOB derivatives exhibit antimicrobial properties against various pathogens. Their mode of action involves disrupting microbial membranes or interfering with essential cellular processes. These compounds have been investigated for their potential in treating bacterial and fungal infections .
c. Anti-inflammatory Potential: Inflammation plays a crucial role in various diseases. FOB derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways. These compounds could be valuable in managing inflammatory conditions .
d. Antidiabetic Applications: Researchers have explored FOB derivatives as potential antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Further studies are needed to validate their efficacy and safety .
e. Antioxidant Properties: FOB derivatives possess antioxidant activity, which is essential for combating oxidative stress-related diseases. Their ability to scavenge free radicals and protect cells from damage makes them interesting candidates for further investigation .
f. COX-2 Inhibition: COX-2 (cyclooxygenase-2) inhibitors are used to manage pain and inflammation. FOB derivatives, due to their structural similarity to COX-2 inhibitors, have been studied for their potential in pain management .
Chemical Synthesis and Functionalization
Beyond their biological activities, FOB derivatives are valuable intermediates in organic synthesis. Researchers have utilized them to create more complex molecules through functionalization reactions. For example:
a. Fluorination Reactions: The fluorine atom in FOB derivatives can be further modified, leading to diverse fluorinated compounds. Electrochemical fluorination has been explored to introduce additional fluorine atoms, enhancing the compound’s properties .
b. Cycloaddition Reactions: FOB derivatives participate in cycloaddition reactions, allowing the construction of novel heterocyclic structures. These reactions are efficient and provide access to various functionalized oxazole derivatives .
A comprehensive review on biological activities of oxazole derivatives Electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles Recent Advances in the Synthesis of 5-Aryl-1,3-oxazole Compounds
Eigenschaften
IUPAC Name |
4-fluoro-3-(1,3-oxazol-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-9-2-1-7(4-12)3-8(9)10-5-13-6-14-10/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCISGCZWREYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(oxazol-5-yl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)
